![molecular formula C8H13Cl2N3O2 B2381751 6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride CAS No. 2287314-19-4](/img/structure/B2381751.png)
6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride
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Overview
Description
The compound “6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride” is a heterocyclic compound . It has been studied for its antimicrobial activity and its potential as an antiprotozoal agent .
Synthesis Analysis
The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .Chemical Reactions Analysis
The reaction of tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazides with various benzaldehydes gave tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivatives .Scientific Research Applications
Antibacterial Activity
The compound has been used in the synthesis of hydrazone derivatives, which have shown significant antibacterial activity . These derivatives have exhibited excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria), with a zone of inhibition ranging from 30-33 mm .
Synthesis of Hydrazone Derivatives
The compound serves as a key intermediate in the synthesis of hydrazone derivatives . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .
Research in Heterocyclic Chemistry
The compound is part of the imidazo[1,2-a]pyrimidines class, which is of immense interest in heterocyclic chemistry due to their wide range of biological activities . These compounds are known for their analgesic, antipyretic, and anti-inflammatory properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;;/h4-5H,1-3,9H2,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLOQDQIDQVCOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2CC1N)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride | |
CAS RN |
2287314-19-4 |
Source
|
Record name | 6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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